Cas no 1704949-83-6 ((3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromophenyl)propanoic acid)

(3S)-3-{(Benzyloxy)carbonylamino}-3-(2-bromophenyl)propanoic acid is a chiral synthetic intermediate featuring a 2-bromophenyl substituent and a benzyloxycarbonyl (Cbz)-protected amine group. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis, particularly in pharmaceutical and peptidomimetic applications. The bromophenyl moiety offers versatility for further functionalization via cross-coupling reactions, while the Cbz group provides selective deprotection compatibility. The carboxylic acid functionality enhances solubility and enables conjugation or derivatization. This compound is particularly useful in medicinal chemistry for constructing complex scaffolds with precise stereocontrol. High purity and well-defined chirality ensure reproducibility in research and development processes. Its structural features make it a practical building block for targeted drug discovery and fine chemical synthesis.
(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromophenyl)propanoic acid structure
1704949-83-6 structure
商品名:(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromophenyl)propanoic acid
CAS番号:1704949-83-6
MF:C17H16BrNO4
メガワット:378.217244148254
CID:6288885
PubChem ID:93481053

(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromophenyl)propanoic acid
    • EN300-1163295
    • (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid
    • 1704949-83-6
    • インチ: 1S/C17H16BrNO4/c18-14-9-5-4-8-13(14)15(10-16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1
    • InChIKey: QNAVDTUKOYEDGH-HNNXBMFYSA-N
    • ほほえんだ: BrC1C=CC=CC=1[C@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 377.02627g/mol
  • どういたいしつりょう: 377.02627g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 398
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 75.6Ų

(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromophenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1163295-250mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid
1704949-83-6
250mg
$579.0 2023-10-03
Enamine
EN300-1163295-5000mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid
1704949-83-6
5000mg
$1821.0 2023-10-03
Enamine
EN300-1163295-1.0g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid
1704949-83-6
1g
$0.0 2023-06-08
Enamine
EN300-1163295-500mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid
1704949-83-6
500mg
$603.0 2023-10-03
Enamine
EN300-1163295-50mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid
1704949-83-6
50mg
$528.0 2023-10-03
Enamine
EN300-1163295-10000mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid
1704949-83-6
10000mg
$2701.0 2023-10-03
Enamine
EN300-1163295-2500mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid
1704949-83-6
2500mg
$1230.0 2023-10-03
Enamine
EN300-1163295-1000mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid
1704949-83-6
1000mg
$628.0 2023-10-03
Enamine
EN300-1163295-100mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid
1704949-83-6
100mg
$553.0 2023-10-03

(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromophenyl)propanoic acid 関連文献

(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromophenyl)propanoic acidに関する追加情報

Research Briefing on (3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromophenyl)propanoic acid (CAS: 1704949-83-6)

The compound (3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromophenyl)propanoic acid (CAS: 1704949-83-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of (3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromophenyl)propanoic acid as a key intermediate in the synthesis of novel protease inhibitors. Its unique structural features, including the bromophenyl moiety and the benzyloxycarbonyl protecting group, make it a versatile building block for the development of targeted therapies. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to characterize its purity and stability under various conditions.

In vitro studies have demonstrated that derivatives of this compound exhibit promising inhibitory activity against several disease-relevant proteases, including those implicated in cancer and inflammatory disorders. The bromophenyl group, in particular, has been shown to enhance binding affinity to specific enzyme active sites, thereby improving selectivity and reducing off-target effects. These findings suggest that (3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromophenyl)propanoic acid could serve as a scaffold for the design of next-generation therapeutics.

Further investigations into the pharmacokinetic properties of this compound are underway, with preliminary data indicating favorable metabolic stability and oral bioavailability. Researchers are also exploring its potential as a prodrug, leveraging the benzyloxycarbonyl group for controlled release in vivo. Collaborative efforts between academic and industrial laboratories are accelerating the translation of these discoveries into clinical applications.

In conclusion, (3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromophenyl)propanoic acid represents a promising candidate for further development in medicinal chemistry. Its synthetic accessibility, coupled with its demonstrated biological activity, positions it as a valuable tool for addressing unmet medical needs. Future research should focus on optimizing its derivatives for enhanced efficacy and safety profiles, paving the way for potential therapeutic breakthroughs.

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